Anti-inflammatory agent 30

Nitric oxide inhibition Macrophage inflammation LPS-induced model

Procure Anti-inflammatory Agent 30 as a single-stereoisomer, structurally defined synthetic flavonoid that eliminates the batch variability of astilbin's stereoisomer mixture. Its critical 3′-methoxy substitution (vs. 3′-OH in natural astilbin) enables unambiguous SARS interpretation. A validated selective IKK inhibitor, it delivers robust NO inhibition (84.87% at 10 μM) and a hepatoprotective benchmark (71.76% cell survival at 10 μM) for assay standardization and DILI screening.

Molecular Formula C25H26O12
Molecular Weight 518.5 g/mol
Cat. No. B13916637
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnti-inflammatory agent 30
Molecular FormulaC25H26O12
Molecular Weight518.5 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C2C(C(=CC3=CC=C(C=C3)O)C(=O)O2)C(=O)O)OC4C(C(C(C(O4)CO)O)O)O
InChIInChI=1S/C25H26O12/c1-34-16-9-12(4-7-15(16)35-25-21(30)20(29)19(28)17(10-26)36-25)22-18(23(31)32)14(24(33)37-22)8-11-2-5-13(27)6-3-11/h2-9,17-22,25-30H,10H2,1H3,(H,31,32)/b14-8+/t17-,18+,19-,20+,21-,22-,25-/m1/s1
InChIKeyCJFNIXJICGZNMT-GUQDXHENSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Anti-inflammatory Agent 30 for Scientific Procurement: Overview, Structure, and Key Properties


Anti-inflammatory agent 30 (CAS 2573174-21-5, molecular weight 518.47, formula C25H26O12) is a flavonoid derivative synthetic compound designated as Compound 5 in the relevant literature . It is a structural analog of the naturally occurring dihydroflavonol astilbin (CAS 29838-67-3), but differs in having a methoxy substitution at the 3′-position of the B-ring rather than a hydroxyl group . The compound is supplied as a research-grade small molecule with documented anti-inflammatory and hepatoprotective activities in validated in vitro assay systems [1].

Why Anti-inflammatory Agent 30 Cannot Be Substituted with Generic Astilbin or Other Flavonoid Derivatives


While anti-inflammatory agent 30 shares a core flavonoid scaffold with astilbin and other natural dihydroflavonols, the 3′-methoxy substitution represents a critical structural deviation that can materially alter lipophilicity, metabolic stability, and target engagement kinetics . Natural astilbin exists as a mixture of stereoisomers (astilbin, neoastilbin, isoastilbin, and neoisoastilbin) with variable purity and inconsistent biological reproducibility [1]. Generic substitution with natural extract-derived astilbin would introduce undefined stereochemical composition and unknown impurity profiles that compromise experimental reproducibility. Procurement of the structurally defined, single-entity anti-inflammatory agent 30 ensures lot-to-lot consistency and unambiguous interpretation of biological results.

Anti-inflammatory Agent 30 Quantitative Evidence: Head-to-Head and Comparator-Benchmarked Performance Data


NO Inhibition Potency: Anti-inflammatory Agent 30 vs. Natural Astilbin in LPS-Stimulated RAW 264.7 Macrophages

Anti-inflammatory agent 30 achieves 84.87 ± 3.51% NO inhibition at 10 μM (equivalent to 5.18 μg/mL) in LPS-stimulated RAW 264.7 cells . In contrast, natural astilbin at a comparable concentration of 10 μg/mL (approximately 19.3 μM) achieves approximately 27.5% NO inhibition in the same cell line under comparable LPS stimulation conditions [1]. On a per-μM basis, anti-inflammatory agent 30 demonstrates approximately 11.8-fold greater NO inhibitory potency than astilbin under these comparable experimental parameters.

Nitric oxide inhibition Macrophage inflammation LPS-induced model

Hepatoprotective Activity: Quantitative Cell Survival Data in Acetaminophen-Induced Hepatotoxicity Model

Anti-inflammatory agent 30 at 10 μM improves acetaminophen-induced cell survival to 71.76 ± 3.13% in HepG2 hepatocellular carcinoma cells . This cell survival rate is substantially higher than the baseline survival typically observed in this model (untreated acetaminophen-challenged controls exhibit survival rates in the 30–50% range depending on acetaminophen concentration and exposure duration). In contrast, natural astilbin at 10 μM shows more modest hepatoprotection in acetaminophen-induced injury models, with cell viability improvements typically not exceeding 55–60% under comparable conditions [1]. The methoxy substitution in anti-inflammatory agent 30 may contribute to enhanced cellular uptake or improved intracellular retention relative to the hydroxyl-bearing natural analog.

Hepatoprotection Acetaminophen toxicity Cell survival assay

Chemical Definition and Purity: Single-Entity Synthetic vs. Natural Stereoisomeric Mixture

Anti-inflammatory agent 30 is supplied as a single, chemically defined synthetic entity with the IUPAC name (2S,3S)-4-((E)-4-hydroxybenzylidene)-2-(3-methoxy-4-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)phenyl)-5-oxotetrahydrofuran-3-carboxylic acid, a fully specified stereochemical configuration . In contrast, natural astilbin extracted from Smilax glabra or other botanical sources exists as a mixture of four stereoisomers: astilbin (18.10%), neoastilbin (11.04%), isoastilbin (5.03%), and neoisoastilbin (4.09%), along with engeletin (2.58%) and (−)-epicatechin (1.77%) [1]. The isomeric composition of natural astilbin varies significantly with botanical source, extraction method, and seasonal factors.

Chemical purity Stereochemical definition Reproducibility

Target Selectivity Profile: IKK Complex Inhibition vs. Multi-Target Flavonoid Activity

Anti-inflammatory agent 30 is characterized as a potent and selective inhibitor of the IκB kinase (IKK) complex . By inhibiting IKK, the compound prevents the phosphorylation and subsequent degradation of IκBα, thereby blocking NF-κB nuclear translocation and downstream pro-inflammatory gene transcription. This selective mechanism contrasts with natural astilbin, which exerts anti-inflammatory effects through multiple, less-defined mechanisms including suppression of TNF-α expression, NF-κB activation, p38 MAPK pathway modulation, and activation of SOCS3 and AMPK [1]. While multi-target activity can be therapeutically advantageous, the selective IKK inhibition profile of anti-inflammatory agent 30 makes it a more precise tool compound for dissecting NF-κB pathway contributions in inflammatory signaling research.

IKK inhibition NF-κB pathway Target selectivity

Anti-inflammatory Agent 30: Recommended Research Applications Based on Quantitative Evidence


NF-κB Pathway Dissection and IKK-Dependent Inflammation Studies

Researchers investigating the specific contribution of the canonical NF-κB pathway to inflammatory responses should consider anti-inflammatory agent 30 as a selective IKK inhibitor tool compound . Its defined mechanism contrasts with pleiotropic natural flavonoids, enabling cleaner interpretation of pathway-specific effects. At 10 μM, the compound provides robust NO inhibition (84.87 ± 3.51%) as a functional readout of NF-κB pathway blockade .

Positive Control for In Vitro Hepatoprotection Screening

In drug-induced liver injury (DILI) screening campaigns using acetaminophen-challenged HepG2 cells, anti-inflammatory agent 30 provides a well-characterized positive control benchmark . At 10 μM, it restores cell survival to 71.76 ± 3.13%, establishing a performance threshold against which novel hepatoprotective candidates can be compared . This enables consistent, quantifiable comparison across experimental batches and screening campaigns.

Stereochemically Controlled Flavonoid Structure-Activity Relationship (SAR) Studies

Medicinal chemists conducting SAR studies on flavonoid-based anti-inflammatory agents should procure anti-inflammatory agent 30 as a structurally defined, single-stereoisomer reference compound . Its 3′-methoxy substitution (versus 3′-hydroxyl in astilbin) and defined stereochemistry allow systematic evaluation of how specific structural modifications impact anti-inflammatory potency, hepatoprotective activity, and target engagement. Natural astilbin's stereoisomeric mixture composition (astilbin 18.10%, neoastilbin 11.04%, isoastilbin 5.03%, neoisoastilbin 4.09%) introduces variables that confound SAR interpretation .

NO-Mediated Inflammation Model Standardization

Laboratories using LPS-stimulated RAW 264.7 macrophage NO production as a primary inflammation readout can employ anti-inflammatory agent 30 as an internal assay control . Its well-documented inhibition value of 84.87 ± 3.51% at 10 μM provides a reproducible benchmark for inter-assay and inter-laboratory normalization, enabling more reliable cross-study comparisons of novel test compounds .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

60 linked technical documents
Explore Hub


Quote Request

Request a Quote for Anti-inflammatory agent 30

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.